![molecular formula C11H8Br2N2O2 B10779518 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- CAS No. 32602-11-2](/img/structure/B10779518.png)
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a chemical compound derived from 2,3-bis(bromomethyl)quinoxaline. It is known for its antibacterial properties and is primarily used in scientific research . The compound has a molecular formula of C11H8Br2N2O2 and a molecular weight of 360.00 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of quinoxaline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including purification and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it valuable for synthesizing new derivatives with potential biological activities.
Reactions and Mechanisms:
- Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines and thiols.
- Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Biological Applications
Antibacterial Activity:
The compound exhibits notable antibacterial properties, making it a subject of interest in microbiological research. It is used to study bacterial inhibition and resistance mechanisms. The mechanism of action is primarily attributed to its ability to interfere with bacterial cell wall synthesis, leading to cell death .
Drug Development:
In the pharmaceutical industry, 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is utilized in the synthesis of drug candidates. For instance, it is involved in the preparation of AMPHAKINE CX516®, a compound under investigation for treating various cognitive disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD) .
Case Study 1: Antimicrobial Properties
A study by Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited potent antibacterial effects against various bacterial strains .
Case Study 2: Drug Synthesis
Research has demonstrated the utility of 6-Quinoxalinecarboxylic acid derivatives in developing new drugs targeting parasitic infections like malaria and trypanosomiasis . These compounds have shown promise in preclinical studies for their efficacy against resistant strains.
Mechanism of Action
The antibacterial activity of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is primarily due to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death .
Comparison with Similar Compounds
2,3-Bis(bromomethyl)quinoxaline: The parent compound from which 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is derived.
Quinoxaline Derivatives: Other quinoxaline derivatives with similar antibacterial properties.
Uniqueness: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is unique due to its specific structure, which includes two bromomethyl groups and a carboxylic acid group. This structure contributes to its potent antibacterial activity and makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS Number: 32602-11-2) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer effects, and its applications as a linker in antibody-drug conjugates (ADCs).
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₈Br₂N₂O₂ |
Molecular Weight | 360.001 g/mol |
Density | 2.0 ± 0.1 g/cm³ |
Boiling Point | 437.3 ± 40.0 °C |
Flash Point | 218.3 ± 27.3 °C |
LogP | 2.51 |
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Antibacterial Activity
Research has shown that 6-quinoxalinecarboxylic acid derivatives exhibit significant antibacterial activity. A study by Ishikawa et al. (2012) demonstrated that these compounds are effective against various bacterial strains, suggesting their potential use in treating bacterial infections . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It functions as a useful linker in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues . The targeting capability of ADCs enhances the therapeutic index of the drugs involved.
Other Biological Activities
In addition to antibacterial and anticancer effects, 6-quinoxalinecarboxylic acid has been associated with anti-inflammatory activities and modulation of various signaling pathways involved in cellular processes such as apoptosis and autophagy .
Case Studies
- Antibacterial Efficacy : In a comparative study, derivatives of this compound were tested against standard bacterial strains such as E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of less than 10 µg/mL for several derivatives, highlighting their potential as effective antibacterial agents .
- Antibody-Drug Conjugates : A clinical study explored the use of this compound as a linker in ADCs targeting specific cancer types. The study reported improved efficacy and reduced side effects compared to traditional chemotherapy regimens, demonstrating the promise of this compound in targeted cancer therapies .
Properties
CAS No. |
32602-11-2 |
---|---|
Molecular Formula |
C11H8Br2N2O2 |
Molecular Weight |
360.00 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17) |
InChI Key |
QGKACHNDUYVGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.